Palladium nitrate

Vue d'ensemble

Description

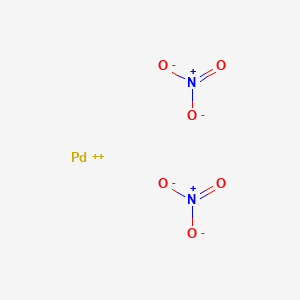

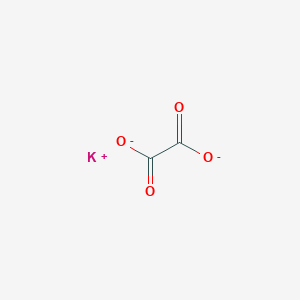

Palladium nitrate, also known as palladium(II) nitrate, is an inorganic compound with the chemical formula Pd(NO₃)₂. It is a yellow solid that is highly soluble in water and is known for its deliquescent properties, meaning it can absorb moisture from the air. This compound is primarily used in various catalytic processes and as a precursor for other palladium compounds .

Synthetic Routes and Reaction Conditions:

Hydrated this compound: This can be prepared by dissolving palladium oxide hydrate in dilute nitric acid, followed by crystallization.

Anhydrous this compound: This is obtained by treating palladium metal with fuming nitric acid.

Industrial Production Methods:

Water-Soluble this compound: The industrial preparation involves dissolving palladium in nitric acid to obtain a this compound solution. A blending agent is added, followed by heating and concentration.

Types of Reactions:

Reduction: It can be reduced to palladium metal or other palladium compounds under specific conditions.

Substitution: this compound can participate in substitution reactions, where the nitrate ligands are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Common reagents include nitric acid and other oxidizing agents.

Reduction: Reducing agents such as hydrogen or hydrazine are often used.

Substitution: Various ligands, including phosphines and amines, can be used to replace the nitrate ligands.

Major Products:

Oxidation: Palladium oxide is a common product of the oxidation of this compound.

Reduction: Palladium metal is often obtained from the reduction of this compound.

Substitution: The products depend on the substituting ligands used in the reaction.

Mécanisme D'action

Target of Action

Palladium nitrate, an inorganic compound with the formula Pd(NO3)2, primarily targets alkenes . It acts as a catalyst in the conversion of alkenes to dinitrate esters . The primary role of this interaction is to facilitate chemical reactions, particularly in the field of organic synthesis .

Mode of Action

The mode of action of this compound involves its interaction with its primary targets, the alkenes. As a solution in nitric acid, this compound catalyzes the conversion of alkenes to dinitrate esters . This interaction is facilitated by the square planar Pd(II) with unidentate nitrate ligands present in the compound .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the conversion of alkenes to dinitrate esters . This process is catalyzed by this compound and results in the formation of new compounds.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited. It is known that this compound is soluble in water , which could influence its absorption and distribution in an organism or system

Result of Action

The primary result of this compound’s action is the conversion of alkenes to dinitrate esters . This conversion is a key step in certain chemical reactions, particularly in organic synthesis . In addition, the pyrolysis of this compound affords palladium oxide .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of common organic species in the environment could potentially transform metal species from a chemically inert form into more mobile and bioaccessible species . This could influence the extent and nature of this compound’s potential ecological impacts. Furthermore, the environmental performance of this compound can be affected by temperature, as it decomposes at temperatures greater than 100°C .

Analyse Biochimique

Biochemical Properties

Palladium nitrate is known for its catalytic properties. It is used in various biochemical reactions, particularly in the hydrogenation of organic molecules, dehydrogenation of alkanes, and oxidation of alcohols

Cellular Effects

It is known that palladium-based nanomaterials, which may include this compound, can have cytotoxic effects on cells . These effects can include DNA damage, disruption of cellular transport, disruption of the cellular membrane, depletion of ATP, and denaturation of proteins .

Molecular Mechanism

It is known that as a solution in nitric acid, this compound can catalyze the conversion of alkenes to dinitrate esters . Its pyrolysis also affords palladium oxide .

Temporal Effects in Laboratory Settings

It is known that the compound decomposes at temperatures above 100°C

Applications De Recherche Scientifique

Palladium nitrate has a wide range of applications in scientific research:

Comparaison Avec Des Composés Similaires

Palladium Chloride (PdCl₂): Like palladium nitrate, palladium chloride is used as a catalyst in various chemical reactions.

Nickel Nitrate (Ni(NO₃)₂): This compound is similar in structure to this compound but has different catalytic properties and applications.

Silver Nitrate (AgNO₃): While silver nitrate is also a nitrate compound, it is primarily used for its antimicrobial properties and in photographic processes.

Uniqueness of this compound: this compound is unique due to its high solubility in water and its effectiveness as a catalyst in various organic and inorganic reactions. Its ability to form stable complexes with a wide range of ligands makes it a versatile compound in both research and industrial applications .

Propriétés

Numéro CAS |

10102-05-3 |

|---|---|

Formule moléculaire |

HNO3Pd |

Poids moléculaire |

169.43 g/mol |

Nom IUPAC |

nitric acid;palladium |

InChI |

InChI=1S/HNO3.Pd/c2-1(3)4;/h(H,2,3,4); |

Clé InChI |

UVCRDXRRYBAMHB-UHFFFAOYSA-N |

SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Pd+2] |

SMILES canonique |

[N+](=O)(O)[O-].[Pd] |

Key on ui other cas no. |

10102-05-3 |

Description physique |

Liquid |

Pictogrammes |

Oxidizer; Corrosive; Irritant; Environmental Hazard |

Synonymes |

palladium nitrate |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q1: What is the molecular formula and weight of palladium nitrate?

A1: this compound is typically found as the hydrate, with the formula Pd(NO3)2•(H2O)2. Its molecular weight is approximately 266.43 g/mol.

Q2: What spectroscopic techniques are commonly employed to characterize this compound?

A2: Several spectroscopic methods are used to characterize this compound, including: * X-ray diffraction (XRD): This technique reveals the crystalline structure of the compound [, ].* Infrared spectroscopy (IR): IR spectroscopy helps identify the presence of specific functional groups, such as nitrate and water molecules, within the compound [].* X-ray photoelectron spectroscopy (XPS): XPS provides information about the elemental composition and oxidation states of palladium in the compound [].

Q3: How does this compound perform under high temperatures?

A3: this compound undergoes thermal decomposition at elevated temperatures. Studies have shown that its decomposition can be influenced by factors such as the presence of support materials and the surrounding atmosphere [].

Q4: What materials are commonly used as supports for this compound in catalytic applications?

A4: Common support materials include:* TiO2: Titanium dioxide is often used as a support due to its high surface area and thermal stability [].* Carbon materials: Various carbon materials, such as activated carbon and carbon nanotubes, are employed due to their excellent electrical conductivity and surface properties [, ].* Alumina-zirconia: These mixed oxides offer high mechanical strength and thermal stability, making them suitable supports for this compound in membrane applications [].

Q5: What are the primary catalytic applications of this compound?

A5: this compound is widely used as a catalyst or catalyst precursor in various reactions, including:* Hydrogenation: It catalyzes the addition of hydrogen to unsaturated organic compounds, such as alkynes, leading to the formation of valuable intermediates for polymer synthesis [].* Oxidation: It plays a crucial role in oxidation reactions, such as the oxidation of dibenzyl sulfide to benzaldehyde. Notably, studies suggest that the nitrate ligand of this compound acts as the oxygen source in this reaction [].* Cross-coupling reactions: this compound serves as a precursor to catalytically active palladium species, enabling the formation of carbon-carbon and carbon-heteroatom bonds in organic synthesis.

Q6: How does the structure of this compound contribute to its catalytic activity?

A6: The presence of labile nitrate ligands in this compound facilitates the formation of coordinatively unsaturated palladium species, which are crucial for catalytic activity. These species can readily interact with reactants, promoting the desired chemical transformations [, ].

Q7: Can this compound be used as a catalyst for alcohol oxidation in fuel cells?

A7: While this compound itself might not be directly used in fuel cell anodes, research indicates that palladium-based nanoalloys, potentially derived from this compound precursors, exhibit promising electrocatalytic activity for alcohol oxidation in alkaline fuel cells [].

Q8: How is this compound utilized in analytical chemistry?

A8: this compound finds application as a matrix modifier in graphite furnace atomic absorption spectrometry (GFAAS). Its presence enhances the thermal stability of analytes like arsenic, antimony, selenium, and thallium during the atomization process, improving the accuracy and sensitivity of their determination [, , ].

Q9: Are there specific advantages of using this compound as a matrix modifier compared to other compounds?

A9: Yes, this compound offers several benefits as a matrix modifier:

- High thermal stability: It allows the use of higher pyrolysis temperatures, effectively removing interfering matrix components before analyte atomization [, ].

- Improved sensitivity: this compound enhances the sensitivity of measurements for several elements, leading to lower detection limits [, ].

- Versatility: It is effective for a wide range of analytes, enabling the simultaneous determination of multiple elements under similar analytical conditions [, ].

Q10: What are the safety precautions for handling this compound?

A10: this compound is a strong oxidizer and should be handled with care. It is crucial to:

Q11: Are there environmental concerns related to this compound?

A11: The environmental impact of this compound requires careful consideration. Research into ecotoxicological effects and the development of efficient recycling and waste management strategies are essential to mitigate potential negative impacts [].

Q12: What are some active research areas related to this compound?

A12: Current research focuses on:

- Improving catalytic efficiency: Exploring novel synthetic approaches and support materials to enhance the activity, selectivity, and stability of this compound-based catalysts [, ].

- Expanding applications: Investigating the potential of this compound in emerging fields such as electrocatalysis, sensors, and biomedical applications [, ].

- Developing sustainable practices: Designing environmentally benign synthetic routes and efficient recycling methods for this compound to minimize its environmental footprint [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-4-amine](/img/structure/B167536.png)

![4-[Bis(2-chloroethyl)aminomethyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B167555.png)